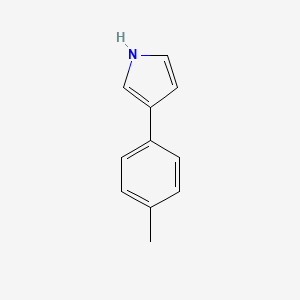

3-(4-methylphenyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76304-54-6 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-(4-methylphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H11N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-8,12H,1H3 |

InChI Key |

UOSVKDCJKMOJFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methylphenyl 1h Pyrrole and Its Analogues

Classical Condensation and Cyclization Reactions

Traditional methods for pyrrole (B145914) synthesis rely on the condensation of acyclic precursors followed by an intramolecular cyclization and dehydration or elimination. These have remained relevant due to their reliability and the accessibility of starting materials.

Knorr Pyrrole Synthesis and its Adaptations

The Knorr pyrrole synthesis is a widely utilized reaction that constructs the pyrrole ring from an α-amino-ketone and a compound with an active methylene (B1212753) group, typically a β-ketoester. wikipedia.orgwikipedia.org The fundamental mechanism involves the condensation of the amine with the ketone of the β-ketoester, followed by an intramolecular aldol-type condensation to form the pyrrole ring after dehydration.

A significant challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. thermofisher.com To circumvent this, they are often generated in situ. A common approach is the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.org

To synthesize a 3-arylpyrrole like 3-(4-methylphenyl)-1H-pyrrole, specific adaptations are necessary. One strategy involves using an α-amino ketone that does not bear the aryl group and reacting it with a β-ketoester containing the desired aryl moiety at the β-position. For instance, the condensation of an aminoketone with 3-oxo-3-(4-methylphenyl)propanoate could theoretically yield the target substitution pattern. Another variation, known as the Fischer-Fink synthesis, involves a different connectivity where the α-aminocarbonyl compound contributes two atoms and a 1,3-dicarbonyl compound contributes three, which can also be adapted for arylpyrrole synthesis. wordpress.com

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| α-Amino-ketone | β-Ketoester | Zn, Acetic Acid | Polysubstituted Pyrrole |

| Ethyl 2-aminoacetoacetate | 1-(p-tolyl)butane-1,3-dione | Heat, Acid/Base Catalyst | 3-(p-tolyl)pyrrole derivative |

| α-Oximino-ketone (reduced in situ) | Active Methylene Compound | Zn, Acetic Acid | Polysubstituted Pyrrole |

Paal-Knorr Synthesis and Mechanistic Insights

The Paal-Knorr synthesis is arguably one of the most direct methods for synthesizing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism proceeds through the formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. This is followed by a cyclization step where the nitrogen attacks the second carbonyl group, forming a five-membered ring intermediate. Subsequent dehydration steps lead to the aromatic pyrrole ring. organic-chemistry.org

For the synthesis of this compound, a suitable precursor would be a 1,4-dicarbonyl compound bearing the 4-methylphenyl group at the appropriate position, such as 1-(4-methylphenyl)-1,4-butanedione. Reacting this diketone with ammonia would yield the desired product. The versatility of this method allows for the synthesis of a wide range of N-substituted and C-substituted pyrroles by varying the amine and the diketone starting materials. rgmcet.edu.in

| 1,4-Dicarbonyl Precursor | Amine/Ammonia Source | Catalyst/Solvent | Product Type |

| Hexane-2,5-dione | Ammonia | Acetic Acid | 2,5-Dimethylpyrrole |

| 1-(p-tolyl)butane-1,4-dione | Ammonia | Acetic Acid | 2-(p-tolyl)-1H-pyrrole |

| 1-Aryl-1,4-dicarbonyls | Primary Amines | Mild Acid | N-substituted-2-arylpyrroles |

| 2,5-Dimethoxytetrahydrofuran | Primary Amines | Iron(III) chloride, Water | N-substituted pyrroles organic-chemistry.org |

Barton-Zard Synthesis Approaches

The Barton-Zard synthesis provides a powerful route to pyrroles through the reaction of a nitroalkene with an α-isocyanoacetate (or other α-isocyanides) in the presence of a base. wikipedia.org This method is particularly well-suited for preparing pyrroles with specific substitution patterns that might be difficult to achieve through other classical methods.

The mechanism is initiated by the deprotonation of the α-isocyanide by a base to form an enolate. This is followed by a Michael-type addition to the nitroalkene. The resulting intermediate then undergoes a 5-endo-dig cyclization, where the carbanion attacks the isocyano carbon. The final steps involve the base-catalyzed elimination of the nitro group and tautomerization to yield the aromatic pyrrole. wikipedia.org

To prepare this compound, the reaction would employ (E)-1-methyl-4-(2-nitrovinyl)benzene as the nitroalkene component and a suitable isocyanide like tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. The reaction offers a convergent approach to complex pyrroles and has been used in the synthesis of polypyrrolic structures like porphyrins. wikipedia.orgcityu.edu.hk

| Nitroalkene | Isocyanide | Base | Product Type |

| 1-Nitropropene | Ethyl isocyanoacetate | DBU | 4-Methylpyrrole-2-carboxylate |

| (E)-1-methyl-4-(2-nitrovinyl)benzene | Ethyl isocyanoacetate | K2CO3 | Ethyl 4-(4-methylphenyl)-1H-pyrrole-2-carboxylate |

| Aromatic nitro compounds | α-Isocyanoacetates | Base | Fused pyrrole systems wikipedia.org |

Hantzsch Pyrrole Synthesis Variations

The Hantzsch pyrrole synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.orgsemanticscholar.org This method allows for the construction of highly substituted pyrroles in a single step.

The reaction begins with the formation of an enamine intermediate from the β-ketoester and the amine. quimicaorganica.org This enamine then acts as a nucleophile, attacking the α-carbon of the α-haloketone in an SN2 reaction. The resulting intermediate undergoes cyclization via an intramolecular condensation, where the amine attacks one of the carbonyl groups, followed by dehydration to afford the final pyrrole product. wikipedia.org

To synthesize a derivative of this compound, one could utilize an α-haloketone bearing the aryl group, such as 2-bromo-1-(4-methylphenyl)ethan-1-one. Reacting this with ethyl acetoacetate (B1235776) and ammonia would lead to a polysubstituted pyrrole with the 4-methylphenyl group at the 2-position. Achieving substitution at the 3-position requires careful selection of starting materials, for example, by using a β-ketoester that incorporates the aryl group. Recent variations have explored non-conventional conditions, such as microwave assistance and the use of green solvents, to improve yields and reaction times. thieme-connect.com

| α-Haloketone | β-Dicarbonyl Compound | Amine Source | Product Type |

| Chloroacetone | Ethyl acetoacetate | Ammonia | Substituted pyrrole |

| Phenacyl bromide | Ethyl benzoylacetate | Aniline | Tetrasubstituted pyrrole |

| 2-Bromo-1-(p-tolyl)ethanone | Ethyl acetoacetate | Ammonia | 2-(p-tolyl)pyrrole derivative |

Contemporary and Multi-Component Reaction Strategies

Modern synthetic chemistry often favors reactions that build molecular complexity efficiently, such as multi-component reactions. These strategies offer advantages in terms of atom economy and operational simplicity.

Van Leusen Pyrrole Synthesis Protocols

The Van Leusen pyrrole synthesis is a highly versatile and popular method for preparing 3,4-disubstituted pyrroles. mdpi.com It is a [3+2] cycloaddition reaction between a p-toluenesulfonylmethyl isocyanide (TosMIC) and a Michael acceptor (an electron-deficient alkene) in the presence of a base. nih.govresearchgate.net

The mechanism is initiated by the deprotonation of TosMIC by a strong base (e.g., NaH, t-BuOK) to form a stabilized carbanion. This anion then undergoes a Michael addition to the electron-deficient alkene. The resulting adduct cyclizes via an intramolecular nucleophilic attack of the carbanion onto the isocyanide carbon. The final step is the elimination of the p-toluenesulfinic acid, driven by the formation of the aromatic pyrrole ring. nih.gov

This method provides a direct route to 3-arylpyrroles. For example, Trudell and coworkers demonstrated the synthesis of 3-arylpyrroles by reacting TosMIC with methyl 3-arylacrylate esters. nih.gov The resulting 4-aryl-3-(methoxycarbonyl)pyrroles can then be hydrolyzed and decarboxylated to yield the desired 3-arylpyrroles. nih.gov This protocol is adaptable for the synthesis of this compound by starting with the appropriate acrylate (B77674) ester derived from 4-methylbenzaldehyde.

| Michael Acceptor | Isocyanide | Base | Product Type |

| Acrylonitrile | TosMIC | NaH, DMSO/Ether | 3-Cyanopyrrole |

| Chalcones | TosMIC | NaH, DMSO | 3-Aroyl-4-arylpyrroles mdpi.com |

| Methyl 3-(p-tolyl)acrylate | TosMIC | NaH | Methyl 4-(p-tolyl)-1H-pyrrole-3-carboxylate nih.gov |

| α,β-Unsaturated Ketones | TosMIC | K2CO3 | 3-Acyl-4-alkyl/aryl pyrroles |

[3+2] Cycloaddition Approaches Utilizing Tosylmethyl Isocyanides (TosMICs)

One of the most effective and widely used methods for synthesizing the pyrrole ring is the Van Leusen pyrrole synthesis, which is a [3+2] cycloaddition reaction involving tosylmethyl isocyanide (TosMIC). nih.govresearchgate.netdntb.gov.ua This method is valued for its operational simplicity, the accessibility of starting materials, and a broad substrate scope. nih.gov The reaction mechanism involves the base-induced deprotonation of TosMIC to form a carbanion. nih.govmdpi.com This anion then acts as a nucleophile, attacking an electron-deficient alkene (a Michael acceptor). The process is followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the p-toluenesulfinic acid to form the aromatic pyrrole ring. nih.govresearchgate.net

Direct synthesis of 3-arylpyrroles can be achieved in a single step by reacting TosMIC with commercially available or readily prepared arylalkenes. nih.gov A notable application of this methodology is the synthesis of 3-(isoxazol-5-yl)pyrrole derivatives, which serve as close analogues. In one study, the reaction between a substituted styrylisoxazole and TosMIC provided a direct route to 3,4-disubstituted pyrroles. nih.gov The synthesis of a p-tolyl substituted analogue demonstrates the viability of this approach for creating the 3-(4-methylphenyl)pyrrole framework.

A specific example highlighting the conditions and high yield for an analogue is detailed below:

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield | Reference |

| 3-Methyl-4-nitro-5-(4-methylstyryl)isoxazole | TosMIC | KOH / DMSO | 3-Methyl-4-nitro-5-(4-(p-tolyl)-1H-pyrrol-3-yl)isoxazole | 97% | nih.gov |

An alternative, multi-step but highly effective route starting from aryl aldehydes has also been established. nih.govmdpi.com This sequence involves:

Catalyst-Mediated Pyrrole Formations (e.g., DABCO-promoted routes)

Catalyst-mediated reactions provide efficient and often milder conditions for pyrrole synthesis. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been identified as an effective catalyst for multi-component reactions that form substituted pyrroles. scirp.orgresearchgate.net A key example is the three-component coupling of phenacyl bromides, primary amines, and a 1,3-dicarbonyl compound like pentane-2,4-dione. scirp.org

In this reaction, DABCO acts as a promoter, significantly enhancing the reaction rate and yield. scirp.org Optimization studies have shown that a catalytic amount of 10 mol% DABCO provides the maximum conversion to the desired pyrrole product. scirp.org The versatility of this method allows for the use of various alkyl and aryl amines, as well as substituted phenacyl bromides, making it a general and practical approach for creating a library of substituted pyrroles. scirp.orgresearchgate.net While this specific multi-component reaction produces a different substitution pattern than 3-arylpyrrole, it demonstrates a robust catalyst-mediated strategy. Another documented DABCO-promoted three-component reaction utilizes amines, dialkyl acetylenedicarboxylates, and glyoxal, and has been used to synthesize a 1-(4-methylphenyl)-substituted pyrrole derivative, highlighting the utility of DABCO in reactions involving precursors with the desired aryl group. jst.go.jp

Tandem Enyne Cross Metathesis–Cyclization Reactions

Tandem reactions that combine multiple bond-forming events in a single pot represent a highly advanced and efficient synthetic strategy. The tandem enyne cross metathesis–cyclization reaction is a powerful tool for constructing substituted pyrroles. acs.orgorganic-chemistry.org This method typically involves the reaction of a propargylamine (B41283) with an alkene, such as ethyl vinyl ether, catalyzed by a ruthenium complex like a Grubbs' catalyst. organic-chemistry.orgchim.it

The process is believed to proceed through an initial enyne cross metathesis to form a 1,3-diene intermediate, which then undergoes a cyclization to form the pyrrole ring. organic-chemistry.org These reactions are often accelerated by microwave irradiation, leading to rapid synthesis of the target compounds in good yields. acs.orgnih.gov This one-pot methodology is particularly valuable for creating synthetically challenging 1,2,3-substituted pyrroles bearing diverse alkyl, aryl, and heteroaryl substituents. acs.orgorganic-chemistry.orgnih.gov

Optimization of the reaction conditions has found that using a Grubbs'-type catalyst (5 mol%) in toluene (B28343) at 120°C, with the addition of CuSO₄ as a co-catalyst, provides the best results. organic-chemistry.org This strategy avoids the need to isolate intermediates, thereby saving time and resources, which is a hallmark of advanced synthetic design. organic-chemistry.org

Sustainable Synthesis Approaches and Green Chemistry Principles

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for pyrrole synthesis. These approaches prioritize the use of non-toxic solvents, alternative energy sources, and catalyst-free conditions to minimize environmental impact.

Aqueous Media Reaction Systems

Water is considered an ideal green solvent due to its low cost, non-toxicity, and non-flammability. tandfonline.com The development of synthetic routes that proceed efficiently in aqueous media is a key goal of sustainable chemistry. The aforementioned DABCO-promoted synthesis of substituted pyrroles is a prime example, where water was found to be the superior solvent compared to organic alternatives like THF, DCM, and methanol. scirp.orgresearchgate.net Performing the reaction in water not only aligns with green chemistry principles but also, in this case, provides the highest product yields, making it an eco-friendly and efficient method. scirp.org Furthermore, catalyst-free Paal-Knorr reactions for synthesizing polysubstituted pyrroles have also been successfully carried out in water, demonstrating that complex heterocyclic structures can be assembled sustainably. tandfonline.com

Ultrasound-Assisted Synthetic Procedures

The use of ultrasound irradiation as an alternative energy source (sonochemistry) is another cornerstone of green synthesis. nih.gov Ultrasound accelerates reactions through acoustic cavitation, often leading to dramatically reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating. nih.govnih.gov

Several protocols for pyrrole synthesis have benefited from this technology. For instance, a catalyst-free, four-component reaction to produce tetrasubstituted pyrroles in water was significantly enhanced by ultrasonic irradiation (40 kHz). nih.govresearchgate.net The reaction time was reduced from hours to minutes, and yields were substantially improved. nih.gov Similarly, the dimerization of 1,3-dicarbonyl compounds in water, a key step in a two-stage pyrrole synthesis, was also accelerated with higher yields when ultrasound was applied. tandfonline.com These findings underscore the potential of ultrasound to create efficient, high-yielding, and environmentally friendly synthetic processes for pyrrole derivatives. tandfonline.com

Advanced Synthetic Strategy Development and Yield Optimization

The evolution of synthetic methods for 3-arylpyrroles reflects a continuous drive towards greater efficiency, selectivity, and sustainability. Advanced strategies focus on minimizing the number of synthetic steps, improving atom economy, and optimizing reaction conditions to maximize yields.

A key development is the shift from multi-step sequences to one-pot or tandem reactions. acs.org For example, while the synthesis of 3-arylpyrroles via the decarboxylation of pyrrole-3-carboxylic acids is effective, the development of a one-step [3+2] cycloaddition between TosMIC and arylalkenes represents a significant improvement in efficiency. nih.govmdpi.com Similarly, the tandem enyne cross metathesis–cyclization provides a rapid, one-pot entry into complex pyrroles from simple precursors, avoiding the isolation of intermediates and reducing waste. organic-chemistry.org

Yield optimization is a critical aspect of these advanced strategies. This is achieved through careful screening of catalysts, solvents, and reaction parameters.

Table of Optimized Conditions for Various Pyrrole Syntheses

| Synthetic Method | Catalyst / Promoter | Solvent | Key Conditions | Achieved Yield | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | KOH (Base) | DMSO | Ambient Temperature | Up to 97% (for analogue) | nih.gov |

| Catalyst-Mediated | DABCO (10 mol%) | Water | 60°C | Up to 84% | scirp.org |

| Tandem Enyne Metathesis | Grubbs' Catalyst (5 mol%) / CuSO₄ | Toluene | 120°C / Microwave | Good | organic-chemistry.org |

| Ultrasound-Assisted | None | Water | 40 kHz | Up to 96% | nih.gov |

The integration of green chemistry principles is also a feature of modern synthetic design. The use of aqueous media and ultrasound not only enhances the environmental profile of a reaction but often leads to improved yields and shorter reaction times, demonstrating that sustainable practices can align with the goals of efficiency and optimization. scirp.orgnih.gov These advanced approaches, combining strategic pathway design with meticulous optimization and sustainable practices, are crucial for the efficient and responsible synthesis of this compound and its analogues.

Chemical Transformations and Reactivity Profiles of 3 4 Methylphenyl 1h Pyrrole Systems

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyrrole (B145914) Ring

The pyrrole ring is a π-excessive heteroaromatic system, meaning the five atoms of the ring share six π-electrons. The nitrogen atom's lone pair is delocalized into the aromatic system, significantly increasing the ring's electron density. pearson.comonlineorganicchemistrytutor.com This makes the pyrrole nucleus much more reactive towards electrophiles than benzene (B151609), allowing for electrophilic aromatic substitution (EAS) to occur under milder conditions. pearson.com

In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (or α) position. onlineorganicchemistrytutor.comstackexchange.com This preference is due to the superior resonance stabilization of the cationic intermediate (the arenium ion) formed during α-attack, which can be delocalized over three atoms, including the nitrogen. Attack at the C3 (or β) position results in a less stable intermediate with only two resonance structures. pearson.comonlineorganicchemistrytutor.com

For 3-(4-methylphenyl)-1H-pyrrole, the C3 position is blocked. The available positions for substitution are C2, C4, and C5. Based on the inherent reactivity of the pyrrole ring, the α-positions (C2 and C5) are the most activated and nucleophilic sites. The C4 position is a β-position and is significantly less reactive. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C5 positions.

A common and mild electrophilic formylation reaction for highly activated aromatic rings is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO). chemistrysteps.comcambridge.org Given the high reactivity of the pyrrole ring, this reaction proceeds readily, with formylation of this compound expected to yield primarily this compound-2-carbaldehyde.

Table 1: Representative Conditions for Vilsmeier-Haack Formylation of a 3-Arylpyrrole System

| Electrophile Source | Solvent | Temperature | Product(s) |

|---|---|---|---|

| POCl₃ / DMF | Dichloromethane | 0 °C to RT | 3-Aryl-1H-pyrrole-2-carbaldehyde |

Nitration is another key EAS reaction. Due to the sensitivity of the pyrrole ring to strong acids, typical nitrating conditions (HNO₃/H₂SO₄) are often avoided. Milder reagents, such as nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride, are commonly used for the nitration of pyrroles. researchgate.net For this compound, nitration would be directed to the activated C2 and C5 positions, potentially yielding a mixture of 2-nitro- and 5-nitro-3-(4-methylphenyl)-1H-pyrrole. The precise ratio of isomers can be influenced by steric hindrance from the C3-substituent and the specific reaction conditions. acs.org

Nucleophilic Attack on Functionalized Pyrrole Derivatives

The electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic aromatic substitution (SNAr). nih.gov For such a reaction to proceed, the ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group. masterorganicchemistry.com These groups render the ring electron-deficient and capable of stabilizing the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack.

Therefore, a direct nucleophilic attack on this compound is not feasible. However, functionalized derivatives can undergo SNAr reactions. A plausible reaction pathway involves the initial introduction of an EWG via electrophilic substitution, as described previously. For instance, nitration could yield 5-nitro-3-(4-methylphenyl)-1H-pyrrole. If a suitable leaving group, such as a halogen, is also present on the ring, a nucleophile can displace it.

This process can be illustrated by the following hypothetical sequence:

Nitration: Introduction of a nitro group at the C5 position.

Halogenation: Introduction of a bromine or chlorine atom at the C4 position.

SNAr: The resulting 4-halo-5-nitro-3-(4-methylphenyl)-1H-pyrrole can then react with a nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), where the methoxide ion displaces the halide from the C4 position. The nitro group at C5 is crucial for stabilizing the anionic intermediate required for the reaction to proceed.

Table 2: Hypothetical SNAr Reaction on a Functionalized 3-Arylpyrrole

| Substrate | Nucleophile | Solvent | Product |

|---|---|---|---|

| 4-Bromo-5-nitro-3-(4-methylphenyl)-1H-pyrrole | Sodium Methoxide | Methanol | 4-Methoxy-5-nitro-3-(4-methylphenyl)-1H-pyrrole |

Cycloaddition Reactions

Diels-Alder Reaction Pathways (e.g., for pyrrole-2,5-diones)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. acs.org While the pyrrole ring contains a conjugated diene system, its participation in Diels-Alder reactions is limited because the reaction would result in the loss of its aromatic stabilization energy. However, derivatives of pyrrole, particularly those where the aromaticity is reduced or overcome by strong electronic effects, can participate in these reactions.

Pyrrole-2,5-diones, also known as maleimides, are not dienes but are highly effective dienophiles due to the two electron-withdrawing carbonyl groups conjugated with the C=C double bond. tandfonline.commdpi.com A derivative such as 3-(4-methylphenyl)-1-(phenyl)-1H-pyrrole-2,5-dione would be an excellent dienophile. This compound could react with a variety of conjugated dienes, such as 2,3-dimethyl-1,3-butadiene (B165502) or 2,5-dimethylfuran, to form bicyclic adducts. tandfonline.comresearchgate.net These reactions often proceed under thermal conditions and can be highly stereoselective. tandfonline.com

Table 3: Representative Diels-Alder Reaction with a Substituted Pyrrole-2,5-dione

| Dienophile | Diene | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione | 2,5-Dimethylfuran | Toluene (B28343) | Reflux | Exo-cycloadduct |

Michael Addition Reaction Capabilities

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The N-H proton of pyrrole is weakly acidic and can be removed by a strong base (like NaH or LDA) to form the pyrrolide anion. This anion is a soft nucleophile and can act as a Michael donor.

In this capacity, the pyrrolide anion derived from this compound can react with various Michael acceptors. The attack typically occurs via the nitrogen atom, leading to an N-substituted product. The mechanism involves the addition of the pyrrolide to the β-carbon of the unsaturated system, forming an intermediate enolate which is then protonated during workup to give the final product. masterorganicchemistry.com For example, reaction with methyl vinyl ketone would yield 1-(3-oxobutyl)-3-(4-methylphenyl)-1H-pyrrole.

Table 4: Michael Addition of this compound

| Michael Donor Precursor | Base | Michael Acceptor | Solvent | Product |

|---|---|---|---|---|

| This compound | Sodium Hydride (NaH) | Methyl vinyl ketone | THF | 1-(3-Oxobutyl)-3-(4-methylphenyl)-1H-pyrrole |

Functional Group Interconversions

The structure of this compound offers several sites for functional group interconversions (FGIs), both on the pyrrole ring and on the tolyl substituent. These transformations are valuable for creating a diverse range of derivatives.

Reactions at the Pyrrole Nitrogen:

N-Alkylation: The pyrrole nitrogen can be readily alkylated after deprotonation with a base like sodium hydride (NaH), followed by treatment with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide). researchgate.net This is a common strategy to protect the N-H group or to introduce functionalized side chains.

N-Acylation: Reaction with acylating agents such as acetic anhydride or benzoyl chloride, typically in the presence of a base, leads to the formation of N-acylpyrroles.

Reactions on the 4-Methylphenyl Substituent:

Benzylic Bromination: The methyl group of the tolyl substituent can undergo free-radical halogenation. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be converted to a bromomethyl group. This product, 3-(4-(bromomethyl)phenyl)-1H-pyrrole, is a versatile intermediate for further nucleophilic substitutions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation yields 4-(1H-pyrrol-3-yl)benzoic acid, providing a handle for further reactions such as esterification or amidation.

Table 5: Summary of Functional Group Interconversions

| Reaction Type | Reagent(s) | Site of Reaction | Product Type |

|---|---|---|---|

| N-Alkylation | 1. NaH; 2. R-X | Pyrrole N-H | N-Alkylpyrrole |

| Benzylic Bromination | NBS, initiator | Tolyl -CH₃ | Benzylic bromide |

| Methyl Oxidation | KMnO₄, heat | Tolyl -CH₃ | Benzoic acid |

Oxidation Reactions and Derivative Formation

The oxidation of pyrroles can lead to a variety of products, depending on the oxidant and reaction conditions. While reductive methods for pyrrole dearomatization are common, controlled oxidation can yield highly functionalized products nih.gov. For this compound, oxidation can target the pyrrole ring, leading to dearomatization or oxidative coupling.

Common oxidants for pyrroles include peroxides, singlet oxygen, hypervalent iodine reagents, and electrochemical methods nih.gov. The oxidation of β-substituted pyrroles is a crucial initial step in processes like electropolymerization researchgate.net. The reaction can proceed via different pathways:

Epoxidation and Rearrangement: Mild oxidation, for instance with peroxy acids, can lead to the formation of unstable pyrrole-epoxides, which can rearrange to form oxo-derivatives such as pyrrolinones. For this compound, this could yield 3-(4-methylphenyl)-1H-pyrrol-2(5H)-one.

Aerial Oxidation: Certain substituted pyrroles, particularly those with activating groups like amino substituents, are susceptible to aerial oxidation, which can introduce a hydroxyl group onto the ring, forming 2-hydroxy-2H-pyrroles rsc.org.

Oxidative Coupling: In the presence of transition metal catalysts or other oxidants, oxidative coupling can occur, leading to the formation of bi-pyrrole or oligo-pyrrole structures. This process is fundamental in the synthesis of conjugated polymers researchgate.netnih.gov. The initial step involves the formation of a radical cation, which then couples with another monomer unit.

The table below summarizes potential oxidation reactions and the expected major products for this compound.

| Oxidizing Agent/Method | Reaction Type | Potential Product(s) |

| m-Chloroperoxybenzoic acid (m-CPBA) | Ring Oxidation | 3-(4-methylphenyl)-1H-pyrrol-2(5H)-one |

| Singlet Oxygen (¹O₂) | Photo-oxidation | Endoperoxide, leading to ring-opened products |

| Iron(III) chloride (FeCl₃) | Oxidative Coupling | Poly(this compound) |

| Electrochemical Oxidation | Anodic Oxidation | Poly(this compound) film |

Reduction Reactions and Product Spectrum

The reduction of the pyrrole ring requires breaking its aromaticity and typically involves catalytic hydrogenation. The 4-methylphenyl group is generally stable under conditions used to reduce the pyrrole ring but can be hydrogenated under more forcing conditions.

Catalytic Hydrogenation: This is the most common method for reducing the pyrrole ring. Using catalysts such as rhodium, ruthenium, or palladium on carbon support (Pd/C) with hydrogen gas, this compound can be fully saturated to yield 3-(4-methylphenyl)pyrrolidine (B1587192) acs.orgresearchgate.netmdpi.com. The reaction proceeds via dihydropyrrole (pyrroline) intermediates. Under mild conditions (e.g., 25-60°C, 10 bar H₂), selective reduction of the pyrrole ring is expected without affecting the aryl substituent researchgate.net.

Chemical Reduction: Strong reducing agents are required for the chemical reduction of the pyrrole ring. Reagents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce the aromatic pyrrole ring or ester/amide functionalities but are effective for reducing aldehydes and ketones masterorganicchemistry.comlibretexts.org. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can reduce ester and amide derivatives, but catalytic hydrogenation is more common for the ring itself libretexts.org.

The product spectrum of the reduction of this compound is relatively straightforward, as summarized in the table below.

| Reducing Agent/Method | Substrate | Primary Product |

| H₂ / Rhodium on Carbon (Rh/C) | This compound | 3-(4-methylphenyl)pyrrolidine |

| H₂ / Palladium on Carbon (Pd/C) | This compound | 3-(4-methylphenyl)pyrrolidine |

| Sodium Borohydride (NaBH₄) | 2-Acetyl-3-(4-methylphenyl)-1H-pyrrole | 1-(3-(4-methylphenyl)-1H-pyrrol-2-yl)ethanol |

Hydrolysis Reactions of Ester and Amide Moieties

Ester and amide derivatives of this compound, such as those with carboxyl or carboxamide groups at the C2 or C4/C5 positions, can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Ester Hydrolysis: The hydrolysis of a pyrrole-carboxylic acid ester can be catalyzed by either acid or base minia.edu.eg.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, yielding a carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid minia.edu.eg. Base-catalyzed hydrolysis is often preferred due to its irreversibility minia.edu.eg.

Amide Hydrolysis: Amides are generally less reactive than esters and require more stringent conditions for hydrolysis (e.g., prolonged heating with strong acid or base) acs.orgmdpi.com.

Acidic Hydrolysis: The amide is heated in a strong aqueous acid, producing the carboxylic acid and the protonated amine (ammonium salt).

Basic Hydrolysis: Heating the amide with a strong aqueous base yields the carboxylate salt and the free amine.

The general schemes for these hydrolysis reactions are presented below.

| Derivative Type | Conditions | Products |

| Methyl this compound-2-carboxylate | 1. NaOH (aq), Heat 2. H₃O⁺ | This compound-2-carboxylic acid + Methanol |

| This compound-2-carboxamide | H₂SO₄ (aq), Heat | This compound-2-carboxylic acid + Ammonium sulfate |

Stability and Degradation Pathways (e.g., Thermal Decomposition)

The stability of this compound is influenced by its aromatic character and susceptibility to oxidation and polymerization.

Thermal Stability: Aromatic heterocyclic compounds generally exhibit significant thermal stability. Studies on related heterocyclic esters show they are often stable up to 250-270°C in an inert atmosphere mdpi.com. The thermal decomposition of pyrrole derivatives under pyrolysis conditions can lead to fragmentation of the molecule. For instance, the pyrolysis of pyrrole-2-carboxylates has been shown to yield pyrrole and byproducts from the ester chain nih.gov. For this compound, thermal decomposition at high temperatures would likely involve cleavage of the bond between the rings and fragmentation of the pyrrole nucleus. Copolymers containing N-alkyl pyrrole moieties have been noted for high thermo-oxidative stability, attributed in part to the radical scavenging activity of the pyrrole unit csic.es.

Photochemical Degradation: The presence of two aromatic chromophores (pyrrole and methylphenyl) makes the molecule susceptible to degradation upon exposure to UV light. Pyrrole moieties can undergo both direct photodegradation and indirect degradation initiated by reactive species like singlet oxygen or triplet state dissolved organic matter in environmental contexts ethz.ch. Photochemical degradation can involve various processes, including photoionization, photodissociation, and photoaddition, potentially leading to polymerization or the formation of oxidized and ring-opened products nih.gov.

| Degradation Type | Conditions | Primary Mechanism | Potential Outcome |

| Thermal Decomposition | High Temperature (>250°C), Inert Atmosphere | Homolytic bond cleavage, fragmentation | Formation of smaller volatile molecules |

| Photodegradation | UV Radiation | Photo-oxidation, radical formation | Polymerization, formation of oxidized derivatives, loss of aromaticity |

Polymerization and Oligomerization Mechanisms

Pyrrole and its derivatives are well-known for their ability to form conductive polymers. The polymerization of this compound can be initiated chemically or electrochemically.

Chemical Polymerization: This is often achieved by oxidative coupling using chemical oxidants like FeCl₃. The reaction proceeds through the formation of a radical cation, which then attacks a neutral monomer. The process continues, leading to the formation of a polymer chain.

Electrochemical Polymerization (Electropolymerization): This is a common and controlled method for producing conductive polymer films on an electrode surface nih.govrsc.org. The mechanism involves the anodic oxidation of the monomer to a radical cation. Two radical cations then couple, and subsequent loss of two protons re-aromatizes the system to form a dimer. This dimer is more easily oxidized than the monomer, so it is immediately oxidized and couples with another radical cation. The polymerization primarily occurs through the coupling of the α-positions (C2 and C5) of the pyrrole ring nih.gov. In the case of this compound, the C3 position is blocked, so polymerization would proceed via C2-C5 linkages, resulting in a head-to-tail polymer structure. The 4-methylphenyl substituent would act as a pendant group on the polymer backbone, influencing its solubility, morphology, and electronic properties.

Acid-Catalyzed Oligomerization: In the presence of strong acids, pyrroles can undergo oligomerization unito.it. The mechanism involves protonation of the pyrrole ring, which activates it for electrophilic attack on a neutral pyrrole molecule. This process typically leads to short-chain oligomers rather than high molecular weight polymers and can result in a loss of defined structure and conductivity.

| Polymerization Method | Initiator/Conditions | Mechanism | Resulting Structure |

| Chemical Oxidation | FeCl₃, (NH₄)₂S₂O₈ | Oxidative radical coupling | Poly(3-(4-methylphenyl)-pyrrole) |

| Electrochemical | Anodic Potential | Radical cation coupling | Conductive polymer film on electrode |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Electrophilic addition | Short-chain oligomers, often disordered |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for determining the precise structure of 3-(4-methylphenyl)-1H-pyrrole in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon resonances can be achieved, confirming the substitution pattern and connectivity of the pyrrole (B145914) and phenyl rings.

The ¹H NMR spectrum of this compound provides critical information about the chemical environment, number, and connectivity of protons. The spectrum is characterized by distinct signals for the pyrrole ring protons, the aromatic protons of the tolyl group, the methyl protons, and the N-H proton of the pyrrole ring.

The protons on the pyrrole ring typically appear as multiplets due to spin-spin coupling. The proton at the C2 position is adjacent to both the nitrogen atom and a double bond, influencing its chemical shift. The protons at the C4 and C5 positions also exhibit characteristic shifts and couplings. The protons of the 4-methylphenyl group appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring, while the methyl group protons give rise to a singlet further upfield. The N-H proton of the pyrrole ring often appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~8.10 | br s | - |

| H-2 (Pyrrole) | ~6.85 | t | 2.5 |

| H-5 (Pyrrole) | ~6.70 | t | 2.6 |

| H-4 (Pyrrole) | ~6.25 | t | 2.0 |

| H-2', H-6' (Phenyl) | ~7.40 | d | 8.1 |

| H-3', H-5' (Phenyl) | ~7.15 | d | 7.9 |

| -CH₃ (Tolyl) | ~2.35 | s | - |

Note: Data are representative and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, this includes four distinct signals for the pyrrole ring carbons and four signals for the tolyl group carbons (two quaternary and two methine), plus the signal for the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. Carbons of the aromatic phenyl ring and the heteroaromatic pyrrole ring resonate in the downfield region (typically 100-140 ppm), while the aliphatic methyl carbon appears in the upfield region.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Pyrrole) | ~125.0 |

| C-2 (Pyrrole) | ~118.5 |

| C-5 (Pyrrole) | ~109.0 |

| C-4 (Pyrrole) | ~105.5 |

| C-1' (Phenyl) | ~135.0 |

| C-4' (Phenyl) | ~131.0 |

| C-3', C-5' (Phenyl) | ~129.5 |

| C-2', C-6' (Phenyl) | ~124.0 |

| -CH₃ (Tolyl) | ~21.0 |

Note: Data are representative and may vary based on solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, HMQC would show correlations between the pyrrole protons (H-2, H-4, H-5) and their corresponding carbons (C-2, C-4, C-5), as well as between the tolyl aromatic protons and their directly bonded carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for establishing the connectivity across quaternary carbons. Key correlations would be observed between the pyrrole H-2 and H-4 protons and the quaternary C-3 carbon, confirming the position of the tolyl substituent. Correlations between the tolyl protons (H-2'/H-6') and the pyrrole C-3 would further solidify this assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

ESI is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode, this compound is readily protonated, typically at the nitrogen atom or the pyrrole ring, to generate the protonated molecular ion [M+H]⁺. Given the molecular formula C₁₁H₁₁N, the molecular weight is 157.21 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 158.

Table 3: ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 158.0964 | 158.1 |

Note: Observed m/z is for a low-resolution instrument.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For the [M+H]⁺ ion of this compound (C₁₁H₁₂N⁺), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.

Table 4: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₂N⁺ | 158.09642 |

Note: An experimentally determined value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition.

Analysis of the fragmentation pattern, often induced by collision-induced dissociation (CID) in an MS/MS experiment, can provide further structural verification. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include the loss of small neutral molecules or cleavage of the bond between the two rings, leading to characteristic fragment ions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and vibrational modes within the this compound molecule.

FT-IR spectroscopy probes the vibrational transitions of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a unique fingerprint corresponding to the molecule's functional groups. For pyrrole and its derivatives, specific regions of the spectrum are characteristic of particular bond vibrations. nih.govresearchgate.net

Key vibrational modes for pyrrole-containing compounds include the N-H stretching vibration, which typically appears in the region of 3400-3200 cm⁻¹. researchgate.netdtic.mil The C-H stretching vibrations of the aromatic rings (both pyrrole and phenyl) are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group occur just below 3000 cm⁻¹. derpharmachemica.comvscht.cz

The fundamental vibrations of the polypyrrole ring are observed around 1475 cm⁻¹. researchgate.net Stretching vibrations of the C=C bonds within the aromatic rings give rise to absorptions in the 1600-1400 cm⁻¹ range. vscht.cz C-N stretching modes can be identified by peaks around 1198 cm⁻¹ and 952 cm⁻¹. researchgate.net Additionally, C-H in-plane bending vibrations are typically found in the 1250-1000 cm⁻¹ region. vscht.cz

Table 1: Characteristic FT-IR Vibrational Frequencies for Pyrrole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3400-3200 | researchgate.netdtic.mil |

| Aromatic C-H Stretch | >3000 | vscht.cz |

| Aliphatic C-H Stretch | <3000 | vscht.cz |

| C=C Ring Stretch | 1600-1400 | vscht.cz |

| C-N Stretch | ~1198, ~952 | researchgate.net |

| C-H In-plane Bend | 1250-1000 | vscht.cz |

| Methyl Group Asymmetric/Symmetric Deformation | 1465-1370 | derpharmachemica.com |

| Methyl Group Rocking | 1070-1010 | derpharmachemica.com |

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly effective for elucidating the structure of polypyrrole and its derivatives. nih.gov Key Raman bands for pyrrole-based structures include C-C, C-N, and C=C stretching vibrations, which appear at approximately 1320 cm⁻¹, 1390 cm⁻¹, and 1579 cm⁻¹, respectively. researchgate.net The ring breathing mode and the symmetric N-H stretching mode are also characteristic and their positions can be influenced by the molecular environment. nih.gov Analysis of Raman spectra can reveal details about the vibrational modes of the pyrrole ring and the attached phenyl group. scienceopen.com

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing valuable information about its conjugation system. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In conjugated systems like this compound, the π-electrons are delocalized across the aromatic rings, leading to characteristic absorption bands.

The UV-Vis spectrum of pyrrole typically exhibits absorption bands corresponding to π-π* transitions. researchgate.net For pyrrole in an aqueous solution, absorption bands have been observed at 250 nm and 287 nm. researchgate.net The presence of the 4-methylphenyl substituent can influence the position and intensity of these bands due to extended conjugation. The maximum absorption wavelength is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated. nih.gov This model provides precise measurements of all bond lengths and angles within the molecule. ruc.dk

Table 2: Illustrative Crystallographic Data for Related Heterocyclic Compounds

| Compound | Dihedral Angle (°) | Interacting Moieties | Reference |

|---|---|---|---|

| 3-(4-methylphenyl)-6-nitro-1H-indazole | 12.94 (8) | Phenyl ring and Indazole moiety | nih.gov |

| 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | 7.19 (12) | Pyrazole (B372694) ring and Thiophene ring | nih.govresearchgate.net |

| 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | 71.13 (11) | Pyrazole ring and Toluene (B28343) ring | nih.govresearchgate.net |

| 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 35.42 (4) | Pyrazolopyrimidine moiety and Phenyl ring | nih.gov |

| 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 54.51 (6) | Pyrazolopyrimidine moiety and Phenyl ring | nih.gov |

This table is interactive. Click on the headers to sort the data.

The analysis of crystallographic data extends beyond a static picture of the molecule. It allows for a detailed examination of intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. nih.govnih.gov For instance, in the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, N—H⋯O hydrogen bonds link the molecules into ribbons. nih.gov

Furthermore, understanding the conformational dynamics is crucial. While the solid-state structure provides a snapshot, molecules in solution may exhibit a broader distribution of conformations. rsc.org Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to explore the potential energy surface and identify stable conformers. nih.govnih.gov The comparison between experimental X-ray data and computationally optimized geometries can validate the theoretical models and provide deeper insight into the molecule's structural properties. nih.govnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique crucial for the validation of the empirical formula of a newly synthesized or isolated compound. This method determines the mass percentage of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—present in a sample. The experimental results are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as strong evidence for the compound's elemental composition and purity. nih.govubc.ca

For the compound this compound, the proposed molecular formula is C₁₁H₁₁N. nist.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). The total molecular weight of the compound is approximately 157.21 g/mol . nih.gov

The theoretical percentages of each element are determined as follows:

Carbon (C): (11 * 12.011 / 157.21) * 100% = 84.03%

Hydrogen (H): (11 * 1.008 / 157.21) * 100% = 7.05%

Nitrogen (N): (1 * 14.007 / 157.21) * 100% = 8.91%

The data is summarized in the interactive table below.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 84.03 |

| Hydrogen | H | 7.05 |

| Nitrogen | N | 8.91 |

In a research context, a sample of pure this compound would be subjected to combustion analysis. This process would yield experimental percentages for C, H, and N. The conformity of these experimental findings with the calculated values in the table above would be a critical step in the structural elucidation and confirmation of the compound's identity, ensuring the correct empirical and molecular formula has been assigned.

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic properties of molecules, providing a foundation for understanding their structure, stability, and reactivity. Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional arrangement.

Due to potential steric hindrance between the hydrogen atoms on the pyrrole and phenyl rings, the molecule is not expected to be perfectly planar. The phenyl ring is likely twisted relative to the plane of the pyrrole ring. Computational studies on analogous structures, such as 3-(4-methylphenyl)-6-nitro-1H-indazole, have shown that the phenyl ring is inclined to the main heterocyclic moiety by approximately 12.94°. A similar dihedral angle would be expected for this compound. DFT calculations confirm that the optimized geometry represents a true minimum on the potential energy surface by ensuring there are no imaginary frequencies in the vibrational analysis. The computed geometric parameters can then be compared with experimental data from techniques like X-ray crystallography for validation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily over the electron-rich pyrrole and phenyl π-systems, while the LUMO would also be distributed across these aromatic structures. DFT calculations for similar heterocyclic compounds provide insight into the expected energy values.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-Methyl-pyrrole-1-carboxylic acid | SF-TDDFT/6-311++G(d,p) | -6.24 | -1.84 | 4.40 | |

| Ethyl 1-(4-fluorophenyl)...tetrahydropyridine | B3LYP/6-311+G(2d,p) | - | - | 4.22 | |

| 2-(4-chlorophenyl)...imidazole derivative | B3LYP/6-31G(d,p) | -5.28 | -1.27 | 4.01 |

This table presents data for related heterocyclic compounds to illustrate typical values obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, where different colors indicate different charge densities.

Red Regions: These indicate negative electrostatic potential, are rich in electron density, and are susceptible to electrophilic attack. For this compound, such regions would be expected around the nitrogen atom of the pyrrole ring and above the π-electron clouds of both the pyrrole and phenyl rings.

Blue Regions: These represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. This region is typically found around the hydrogen atom attached to the nitrogen (the N-H group) in the pyrrole ring.

Green Regions: These indicate neutral or near-zero potential.

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are key to understanding molecular stability. The analysis focuses on interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

For this compound, significant interactions would include:

π → π* interactions: Delocalization of electrons within and between the aromatic pyrrole and phenyl rings.

n → π* and n → σ* interactions: Delocalization involving the lone pair (n) of the nitrogen atom into antibonding orbitals (π* or σ*) of adjacent bonds.

| Compound | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)...imidazole | LP(3) Cl35 | π(C27-C31) | 228.11 | |

| 2-(4-chlorophenyl)...imidazole | π(N13-C16) | π(C14-C15) | 36.99 | |

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | LP → π transitions | High |

This table provides examples of NBO interaction energies from related molecules to illustrate the data generated by this type of analysis. Note: 1 kcal/mol = 4.184 kJ/mol.

Semi-Empirical and Ab Initio Methods for Molecular Properties

Beyond DFT, other computational methods are also employed to study molecular properties. These can be broadly categorized as semi-empirical and ab initio methods.

Semi-Empirical Methods: Methods like AM1 and PM3 are computationally less expensive than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While faster, they are generally less accurate. Studies on related systems like polypyrrole have shown that semi-empirical methods can reproduce general trends but may fail to accurately predict specific energy differences, particularly for molecules containing elements not well-parameterized in the method.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical parameters. While rigorous, the basic HF method does not account for electron correlation, which can limit its accuracy. More advanced ab initio methods that include electron correlation are highly accurate but also computationally very demanding. Comparative studies have found that ab initio methods like HF/3-21+G(*) can sometimes provide a less accurate range of energies compared to DFT methods like B3LYP/6-31+G**.

The choice of method represents a trade-off between desired accuracy and available computational resources, with DFT often providing the best compromise for molecules of this size.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in elucidating reaction mechanisms, providing insights into the pathways through which chemical transformations occur. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.

For reactions involving the synthesis or modification of pyrrole rings, DFT calculations can be used to:

Identify Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.

Locate Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Computational searches can locate this structure, which is characterized by having exactly one imaginary vibrational frequency.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which is a key factor in reaction kinetics. A lower barrier implies a faster reaction.

For instance, a theoretical study on the reaction of a pyridinium (B92312) ylide with an alkene to form a furan (B31954) derivative (instead of a pyrrole or cyclopropane) used DFT to show that while a [3+2] cycloaddition product was kinetically favored (lowest activation barrier), an alternative pathway leading to the furan was highly irreversible and thus the only product observed under thermodynamic control. Such studies are crucial for understanding reaction outcomes and designing more efficient synthetic routes.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for investigating the properties of 3-(4-methylphenyl)-1H-pyrrole at an atomic and electronic level. These methods allow for the prediction of various molecular characteristics and behaviors, offering insights that complement experimental findings.

Exploration of Structure Activity Relationships and Molecular Design Principles

Correlating Substituent Effects with Molecular Properties and Reactivity

The 4-methylphenyl group attached at the C3 position of the pyrrole (B145914) ring exerts significant electronic and steric effects that modulate the molecule's reactivity and interactions with biological targets.

Electronic Influences: The methyl group on the phenyl ring is generally considered an electron-donating group (EDG) through an inductive effect. quora.comproprep.com This effect increases the electron density of the phenyl ring, which in turn influences the electronic character of the pyrrole ring to which it is attached. The p-tolyl group, as a whole, can donate electron density into the pyrrole system, potentially affecting the nucleophilicity and reactivity of the heterocyclic ring in reactions such as electrophilic aromatic substitution. lasalle.edulibretexts.org This electron-donating nature can influence the binding affinity of the molecule to protein targets by modulating electrostatic or hydrogen-bonding interactions.

| Influence Type | Effect of 4-methylphenyl Group | Consequence for Molecular Properties |

|---|---|---|

| Electronic | Electron-donating (Inductive effect of the methyl group) | Modulates electron density of the pyrrole ring, affecting reactivity and potential for intermolecular interactions. |

| Steric | Bulky size and spatial presence | Creates steric hindrance, influencing regioselectivity of subsequent reactions and dictating conformational preferences for receptor binding. |

Direct modification of the pyrrole ring of 3-(4-methylphenyl)-1H-pyrrole is a key strategy for exploring the SAR and optimizing molecular properties. Halogenation and methylation are common functionalization techniques.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyrrole ring can significantly alter the compound's electronic profile and lipophilicity. Halogens are electron-withdrawing through induction but can also donate electrons through resonance. lasalle.edulibretexts.org This dual effect can modify the acidity of the pyrrole N-H proton and the reactivity of the ring. The reaction conditions for the halogenation of pyrroles must be carefully controlled to avoid polyhalogenation. documentsdelivered.comsemanticscholar.org The presence of the bulky 4-methylphenyl group at the C3 position would likely direct halogenation to the less sterically hindered C5 and C2 positions. Strategically placed halogens can also serve as handles for further chemical modifications through cross-coupling reactions. rsc.org

Methylation: Adding methyl groups to the pyrrole ring, either at the nitrogen (N1) or available carbon positions (C2, C4, C5), can impact the molecule's properties. N-methylation removes the hydrogen bond donor capability of the pyrrole nitrogen, which can be critical for receptor binding. wikipedia.org It also increases lipophilicity. C-methylation adds steric bulk and can influence the molecule's metabolic stability and binding affinity. The synthesis of specifically methylated pyrroles can be achieved through various established synthetic routes. researchgate.net

| Functionalization | Typical Reagents | Impact on Molecular Properties | Potential SAR Outcome |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Alters electronic properties, increases lipophilicity, can introduce new binding interactions (halogen bonding). | Improved binding affinity, altered metabolic profile, provides a site for further derivatization. |

| Methylation | Methyl iodide (CH₃I), Dimethyl sulfate | Increases lipophilicity and steric bulk; N-methylation removes H-bond donor capability. | Enhanced membrane permeability, improved metabolic stability, modulation of receptor binding mode. |

Rational Design Strategies for Targeted Derivatives

Building upon the fundamental understanding of substituent effects, rational design strategies are employed to create derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.

The this compound core is a "scaffold" that can be systematically modified. Derivatization involves adding or changing functional groups at various positions on this scaffold. Common strategies include:

N-Substitution: The pyrrole nitrogen is a common site for modification. Alkylation, arylation, or acylation can introduce a wide variety of groups that can probe interactions with specific regions of a protein's binding site or improve properties like solubility. wikipedia.orgnih.gov

C-Substitution: The remaining carbon positions on the pyrrole ring (C2, C4, C5) can be functionalized. For instance, introducing groups like amides, ureas, or other heterocyclic rings can create new hydrogen bonding opportunities or extend the molecule to reach secondary binding pockets. nih.gov

Modification of the Phenyl Ring: The 4-methylphenyl group can also be altered. The methyl group can be replaced with other alkyl groups, halogens, or hydrogen bond donors/acceptors to fine-tune electronic and steric properties.

These modifications are often guided by established synthetic methodologies for pyrrole construction, such as the Paal-Knorr or van Leusen syntheses, which can be adapted to create diverse libraries of compounds. alliedacademies.orgorganic-chemistry.org

Bioisosterism is a strategy in medicinal chemistry for modifying a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or physicochemical profile. acs.orgnih.govscispace.com

For the this compound scaffold, a key strategy involves the bioisosteric replacement of the phenyl ring. While effective, phenyl rings can sometimes contribute to poor solubility or be susceptible to metabolic oxidation. nih.govscispace.com Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene) or even non-aromatic, rigid scaffolds (e.g., bicyclo[1.1.1]pentane) can lead to significant improvements. acs.orgtandfonline.com These replacements can alter the molecule's polarity, solubility, metabolic stability, and hydrogen bonding capacity without drastically changing the core structure required for biological activity. nih.gov

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Phenyl | Pyridine | Introduces a hydrogen bond acceptor (N atom), can improve solubility and modulate electronics. |

| Thiophene | Alters electronic distribution and size, may improve metabolic profile. | |

| Bicyclo[1.1.1]pentane | Reduces aromatic character, improves solubility and metabolic stability while maintaining a rigid 3D structure. tandfonline.com |

Computational Tools in Molecular Design (e.g., Molecular Docking for Binding Prediction)

Computational chemistry plays a pivotal role in the rational design of derivatives based on the this compound scaffold. Molecular docking is a particularly powerful technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein. nih.govresearchgate.netnih.gov

In this process, a 3D model of the target protein is used, and computer algorithms "dock" the designed pyrrole derivative into the binding site in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, helping to prioritize which compounds to synthesize. mdpi.com

Molecular docking can be used to:

Visualize Binding Modes: Understand how the this compound scaffold and its derivatives fit into the target's active site. nih.gov

Predict Binding Affinity: Rank potential derivatives based on their predicted potency, allowing chemists to focus on synthesizing the most promising candidates. mdpi.com

Guide SAR: Explain experimentally observed structure-activity relationships. For example, docking studies can show why adding a specific functional group increases activity (e.g., by forming a new hydrogen bond) or decreases it (e.g., due to a steric clash). nih.gov

By integrating computational predictions with synthetic chemistry, researchers can accelerate the drug discovery process, reducing the time and resources required to develop optimized, targeted therapeutic agents from the this compound scaffold.

Conformational Analysis and its Role in Molecular Recognition

The dihedral angle (θ) between the planes of the pyrrole and the tolyl rings is the key parameter in the conformational analysis of this compound. The rotation around the C-C single bond is not entirely free; it is hindered by steric and electronic effects. Two principal conformations can be envisioned: a planar conformation (θ = 0° or 180°) and a non-planar, or twisted, conformation (θ ≠ 0° or 180°).

In the planar conformation, both aromatic rings lie in the same plane. This arrangement would maximize the overlap between the π-electron systems of the two rings, potentially leading to a more extensive delocalized electron system. However, this planarity is often disfavored due to steric hindrance between the hydrogen atoms on the adjacent carbon atoms of the two rings. For this compound, the hydrogens at position 2 and 4 of the pyrrole ring and the hydrogens at the ortho positions of the tolyl ring would experience significant steric clash in a planar arrangement.

Consequently, the molecule is likely to adopt a non-planar, twisted conformation in its lowest energy state to alleviate this steric strain. This has been observed in related structures; for example, X-ray crystallography of a compound containing both pyrrolyl and phenyl rings attached to a central pyrazole (B372694) ring revealed significant dihedral angles between the rings, indicating a preference for non-planar arrangements. nih.gov Computational studies on similar biaryl systems also consistently predict a non-planar ground state. The energy of the molecule varies as a function of the dihedral angle, with the most stable conformation corresponding to an energy minimum. The energy required to rotate from a stable (low-energy) conformation to a less stable (high-energy) one is known as the rotational barrier.

The following table illustrates a hypothetical energy profile for the rotation around the C-C bond in an aryl-heteroaryl system like this compound, showcasing the concept of rotational energy barriers.

| Dihedral Angle (θ) | Relative Energy (kcal/mol) | Conformation | Notes |

| 0° | 5.0 | Planar (Eclipsed) | High energy due to maximum steric hindrance. |

| 30° | 1.5 | Twisted | Relief of steric strain. |

| 60° | 0.0 | Twisted (Gauche) | Likely energy minimum; most stable conformation. |

| 90° | 2.5 | Perpendicular | Energy maximum representing the rotational barrier. |

| 120° | 0.5 | Twisted | Another stable, but slightly higher energy, conformer. |

| 180° | 4.5 | Planar (Eclipsed) | High energy due to steric hindrance. |

This table is for illustrative purposes to demonstrate the principles of conformational analysis. The actual energy values for this compound would require specific experimental or computational determination.

The specific conformation adopted by this compound is crucial for its molecular recognition by a biological receptor, such as an enzyme or a protein. Molecular recognition is predicated on the principle of complementarity; the ligand (in this case, this compound) must have a shape and arrangement of functional groups that fits snugly into the binding site of the receptor.

A twisted conformation presents a distinct three-dimensional shape compared to a planar one. This shape, along with the electronic properties of the pyrrole and tolyl rings, dictates how the molecule can interact with the amino acid residues in a binding pocket. For instance, the non-planar structure will influence the accessibility of the N-H group of the pyrrole ring for hydrogen bonding and the orientation of the hydrophobic methyl group on the phenyl ring for van der Waals interactions.

In the context of drug design, being able to predict and control the conformational preferences of a molecule is paramount. If a particular conformation is required for biological activity, the molecular structure can be modified to favor that conformation. For example, introducing bulky substituents near the rotating bond can increase the rotational barrier and "lock" the molecule into a desired conformation. Molecular docking simulations, a computational technique used to predict the binding orientation of a ligand to a protein, rely heavily on an accurate understanding of the ligand's conformational possibilities. nih.gov The ability of pyrrole derivatives to adopt specific conformations that fit into the active sites of enzymes is a key aspect of their therapeutic potential. nih.gov

Potential Applications in Advanced Materials Science

Utilization in Polymer Chemistry and Resin Development

The pyrrole (B145914) nucleus is a fundamental building block for a variety of polymers and resins. The introduction of a 4-methylphenyl group at the 3-position of the pyrrole ring, as in 3-(4-methylphenyl)-1H-pyrrole, significantly influences the properties of the resulting polymers. This substituent can enhance the solubility of the polymers in organic solvents, a crucial factor for processability and the formation of uniform thin films.

The methylphenyl group also imparts greater thermal stability and modified mechanical properties to the polymer backbone compared to unsubstituted polypyrrole. In resin development, the incorporation of this monomer can lead to materials with improved hydrophobicity and altered cross-linking characteristics. The presence of the aromatic side group provides steric hindrance that can affect the planarity and packing of polymer chains, thereby influencing the material's bulk properties such as density and rigidity. Researchers can leverage these characteristics to tailor-make polymers and resins for specific applications, ranging from specialty coatings to advanced composite materials.

Development of Conductive Polymers (e.g., Polypyrroles)

Polypyrrole (PPy) is one of the most extensively studied intrinsically conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. wikipedia.orgnih.gov The properties of PPy can be finely tuned by introducing substituents onto the pyrrole ring. The polymerization of this compound leads to a substituted PPy derivative with distinct electronic and physical properties.

The 4-methylphenyl substituent affects the polymerization process and the final conductivity of the material. While bulky substituents at the 3-position can sometimes twist the polymer backbone, potentially reducing the effective conjugation length and thus lowering conductivity, they can also prevent overoxidation and degradation of the polymer. nih.gov Studies on N-substituted methylphenyl pyrroles, which are isomers of the title compound, have shown that the resulting polymers exhibit properties in the semiconductive range. core.ac.uk This suggests that poly(this compound) would be a promising material for applications where moderate, stable conductivity is required. The functionalization also improves solubility, allowing for the creation of conductive inks and coatings that are processable from solution. nih.gov

Table 1: Comparison of Properties of Unsubstituted vs. Substituted Polypyrroles

| Property | Unsubstituted Polypyrrole (PPy) | Poly(this compound) (Predicted) |

|---|---|---|

| Solubility | Generally insoluble | Improved solubility in organic solvents |

| Conductivity | High | Moderate (Semiconductive range) |

| Processability | Difficult (Insoluble/infusible) | Solution-processable |

| Thermal Stability | Good | Enhanced |

Research into Organic Electronic Materials

Pyrrole-containing π-conjugated molecules are valuable candidates for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). jmaterenvironsci.com The this compound scaffold is a promising building block for designing new organic semiconductors. The combination of the electron-donating pyrrole ring and the tunable phenyl group allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material.